molecular formula C8H9N3 B13038414 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine

Cat. No.: B13038414
M. Wt: 147.18 g/mol
InChI Key: FCYCDEVQRMMMGW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine typically involves the reaction of pyridine-3,4-diamine with various aldehydes or ketones under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions . This reaction complies with the principles of green chemistry as it does not use toxic solvents, transition metals, or strong acids.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, phase transfer catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 4 and 6 positions can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4,6-dimethyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h3-4H,1-2H3,(H,9,10)

InChI Key

FCYCDEVQRMMMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=CN2

Origin of Product

United States

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